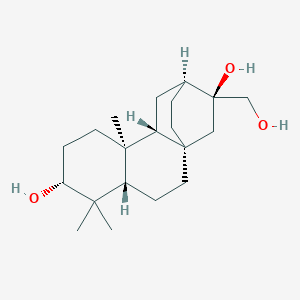

ent-Atisane-3beta,16alpha,17-triol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ent-Atisane-3beta,16alpha,17-triol can be achieved through the reduction of 3-oxoatisane-16alpha,17-diol using sodium borohydride . This method involves the use of chemical and spectral evidence to confirm the structure of the compound .

Industrial Production Methods: Currently, this compound is primarily obtained from natural sources, specifically from the roots of Euphorbia sieboldiana

化学反応の分析

Types of Reactions: ent-Atisane-3beta,16alpha,17-triol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Sodium borohydride is commonly used for the reduction of this compound.

Substitution: Halogenation reactions can be performed using halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.

科学的研究の応用

Chemistry

Reference Standard and Control Product

- ent-Atisane-3beta,16alpha,17-triol is utilized as a reference standard in chemical studies. Its structural properties make it an essential control for various experiments involving diterpenoids.

Chemical Reactions

- The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. Common reagents used include sodium borohydride for reduction and potassium permanganate for oxidation.

| Reaction Type | Reagent Used | Purpose |

|---|---|---|

| Reduction | Sodium borohydride | To obtain reduced derivatives |

| Oxidation | Potassium permanganate | To form oxidized derivatives |

| Substitution | Halogenating agents (e.g., bromine) | To introduce halogen substituents |

Biology

Anti-inflammatory Properties

- Research indicates that this compound exhibits anti-inflammatory effects. It has been studied for its ability to inhibit pro-inflammatory mediators in various biological systems .

Cytotoxic Activity

Medicine

Therapeutic Applications

- The compound is under investigation for potential therapeutic uses in treating various diseases. Its biological activities suggest possible applications in oncology and inflammatory diseases .

Mechanism of Action

- The mechanism by which this compound exerts its effects is not fully elucidated. However, it is believed to interact with specific molecular targets involved in biological processes related to inflammation and cancer progression.

Industry

Natural Product Production

- In the industrial sector, this compound serves as a natural product in the synthesis of various bioactive compounds. Its role as a research tool facilitates the exploration of new therapeutic agents derived from natural sources .

Research Tool

作用機序

The exact mechanism of action of ent-Atisane-3beta,16alpha,17-triol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in biological processes . Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

類似化合物との比較

- ent-Atisane-3beta,16alpha,17-diol

- ent-Atisane-3beta,16alpha,17-triol derivatives

Comparison: this compound is unique due to its specific structure and the presence of hydroxyl groups at the 3beta, 16alpha, and 17 positions Compared to other similar compounds, this compound has shown promising results in various studies, making it a valuable compound for further investigation .

生物活性

ent-Atisane-3β,16α,17-triol is a diterpene compound primarily isolated from various species of the Euphorbia genus, particularly Euphorbia acaulis and Euphorbia wallichii. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, anticancer, and antiviral properties. This article provides a comprehensive review of the biological activities associated with ent-Atisane-3β,16α,17-triol, supported by data tables and recent research findings.

Chemical Structure

The chemical structure of ent-Atisane-3β,16α,17-triol is characterized by a unique arrangement of hydroxyl groups and a diterpene backbone. The molecular formula is C20H34O3, with specific stereochemistry that contributes to its biological activity.

1. Antiviral Activity

Recent studies have highlighted the antiviral properties of ent-Atisane compounds. For instance:

- Anti-Influenza Activity : Research on various ent-atisane diterpenoids from Euphorbia wallichii demonstrated significant inhibitory effects against the influenza A virus. The compounds exhibited an IC₅₀ value of 1.5 μg/mL for viral replication inhibition .

2. Anticancer Properties

The anticancer potential of ent-Atisane-3β,16α,17-triol has been explored in several studies:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies reported that ent-Atisane derivatives showed cytotoxic effects on HepG2 liver cancer cells with IC₅₀ values ranging from 13.70 to 15.57 μM .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Ent-Atisane-3β,16α,17-triol | HepG2 | 15.57 |

| Ent-Atisane-1β,16α,17-triol | HepG2/Adr | 13.70 |

3. Anti-inflammatory Effects

Ent-Atisane compounds have also been noted for their anti-inflammatory properties:

- Mechanism of Action : These compounds inhibit pro-inflammatory mediators such as IL-6 and TNF-α in macrophage models . The ability to modulate these cytokines positions ent-Atisane as a potential therapeutic agent for inflammatory diseases.

4. Antioxidant Activity

Antioxidant properties have been attributed to ent-Atisane compounds through various assays:

- DPPH Radical Scavenging : Studies indicate that extracts containing ent-Atisane exhibit significant DPPH radical scavenging activity, suggesting their role in reducing oxidative stress .

Case Study 1: Euphorbia Acaulis Extracts

In a study examining the extracts from Euphorbia acaulis, researchers isolated ent-Atisane-3β,16α,17-triol and assessed its biological activities. The extract demonstrated:

- Anticancer Activity : Significant inhibition of cell proliferation in cancer cell lines.

Case Study 2: Euphorbia Wallichii Diterpenoids

A recent investigation focused on the diterpenoids from Euphorbia wallichii, where ent-atissanes were shown to possess:

- Antiviral Properties : Effective against influenza A virus with low cytotoxicity in normal cells.

特性

IUPAC Name |

(1S,4S,6R,9S,10R,12S,13S)-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecane-6,13-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-17(2)14-5-9-19-8-4-13(20(23,11-19)12-21)10-15(19)18(14,3)7-6-16(17)22/h13-16,21-23H,4-12H2,1-3H3/t13-,14+,15-,16+,18+,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZCTUDLVVCKCA-LDEAWATRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CCC(CC3C2(CCC1O)C)C(C4)(CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H](C([C@H]1CC[C@]34[C@H]2C[C@H](CC3)[C@@](C4)(CO)O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the cytotoxic activity of ent-Atisane-3β,16α,17-triol?

A1: While ent-Atisane-3β,16α,17-triol itself was not tested for cytotoxic activity in the study by Zhang et al. [], other diterpenoids isolated from Euphorbia ebracteolata showed promising results. Notably, jolkinolide B exhibited moderate cytotoxicity against ANA-1, B16, and Jurkat tumor cell lines []. Further research is needed to determine if ent-Atisane-3β,16α,17-triol possesses similar or even greater cytotoxic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。